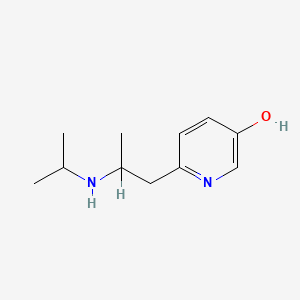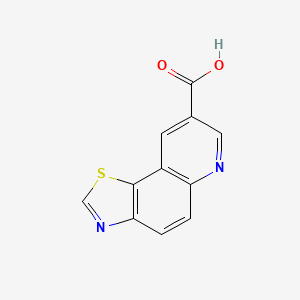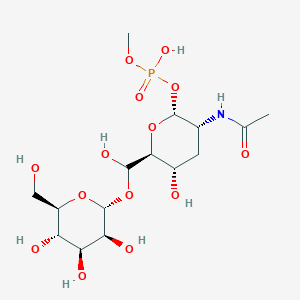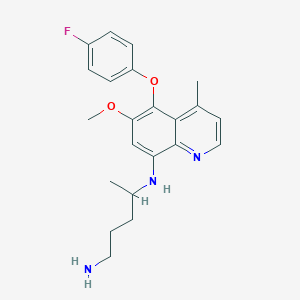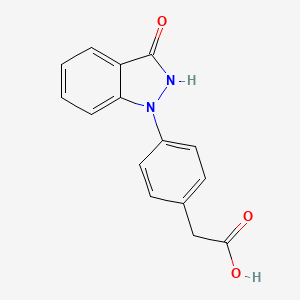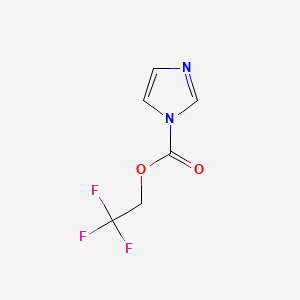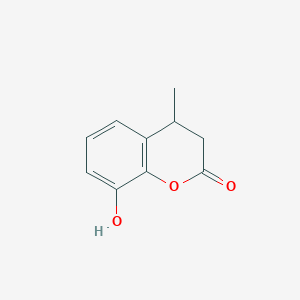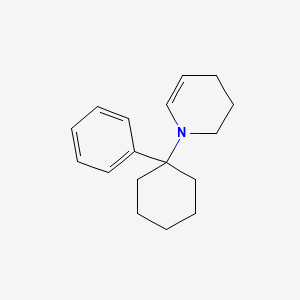![molecular formula C10H22N4O B1208138 2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine CAS No. 22388-79-0](/img/structure/B1208138.png)
2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine typically involves multi-step organic reactions. The initial step often includes the formation of the hexahydro-1(2H)-azocine ring, followed by the introduction of the ethyl group and subsequent guanidine N-oxide formation. Common reagents used in these reactions include amines, aldehydes, and oxidizing agents. The reaction conditions may vary, but they generally require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce amines.
Scientific Research Applications
2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2-(Hexahydro-1(2H)-azocinyl)ethyl)guanidine: The parent compound without the N-oxide group.
(2-(Hexahydro-1(2H)-azocinyl)ethyl)amine: A related compound with an amine group instead of guanidine.
Uniqueness
2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine is unique due to its N-oxide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
22388-79-0 |
|---|---|
Molecular Formula |
C10H22N4O |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine |
InChI |
InChI=1S/C10H22N4O/c11-10(12)13-6-9-14(15)7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13) |
InChI Key |
KXBNWAQDAQJZNW-UHFFFAOYSA-N |
SMILES |
C1CCC[N+](CCC1)(CCN=C(N)N)[O-] |
Canonical SMILES |
C1CCC[N+](CCC1)(CCN=C(N)N)[O-] |
Synonyms |
guanethidine N-oxide guanethidine N-oxide sulfate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



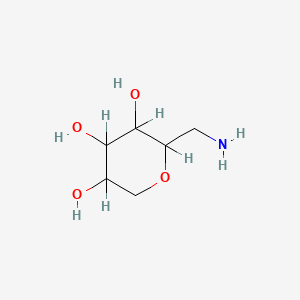


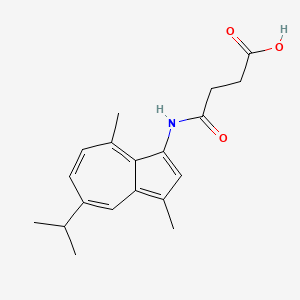
![3,12b-dimethyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B1208067.png)
